1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone is a heterocyclic compound with a unique structure that combines a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with an ethanone group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the pyridine ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the receptor’s active site, preventing its activation and subsequent downstream signaling pathways .
Comparison with Similar Compounds
- 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
- 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
- 1-(1H-pyrrol-2-yl)ethanone
Comparison: 1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays, making it a valuable candidate for further research .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-pyrrolo[3,2-c]pyridin-1-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-5-3-8-6-10-4-2-9(8)11/h2-6H,1H3 |
InChI Key |
QSOUQTUBFVWHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.